molecular formula C17H13BrFN5O4S B2375291 N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide CAS No. 888427-85-8

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide

Cat. No.: B2375291
CAS No.: 888427-85-8
M. Wt: 482.28
InChI Key: OXFHSASJENYBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with several functional groups, including an amino group, a thioether group, a pyrimidine ring, and a furan ring. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amino group might be introduced through amination, the thioether group through a substitution or addition reaction, and the pyrimidine and furan rings through cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a furan ring, which is a five-membered ring with an oxygen atom. These rings are likely to contribute significantly to the compound’s chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amino group might participate in acid-base reactions, the thioether group in oxidation or reduction reactions, and the pyrimidine and furan rings in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups like the amino group might make the compound soluble in water, while the presence of nonpolar groups might make it soluble in organic solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Studies have focused on the synthesis of complex molecules with potential therapeutic applications. For instance, novel methods for synthesizing thienopyrazole derivatives have been explored, highlighting innovative approaches to creating compounds with potential biological activities (Ahmed et al., 2018). Another study delved into the synthesis of polyamides containing uracil and adenine, indicating the versatility of these molecular frameworks for generating bioactive materials (Hattori & Kinoshita, 1979).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, if this compound is intended to be a drug, it might interact with certain proteins or other biological molecules to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is highly reactive, it might pose a risk of chemical burns or fire. If it is toxic, it might pose a risk of poisoning .

Future Directions

The future research directions for this compound could be numerous, depending on its properties and potential applications. For example, if the compound shows promise as a drug, future research might focus on optimizing its structure for better efficacy, studying its pharmacokinetics, or conducting clinical trials .

Properties

IUPAC Name

N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-5-bromofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrFN5O4S/c18-11-6-5-10(28-11)15(26)22-13-14(20)23-17(24-16(13)27)29-7-12(25)21-9-4-2-1-3-8(9)19/h1-6H,7H2,(H,21,25)(H,22,26)(H3,20,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFHSASJENYBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(O3)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrFN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.